N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide
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Overview
Description
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide is a synthetic organic compound that features a cyclopropane ring attached to a carboxamide group, with furan and pyridine rings as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the furan and pyridine rings: This step may involve nucleophilic substitution reactions where the furan and pyridine rings are introduced to the cyclopropane ring.
Formation of the carboxamide group: This can be done through amide bond formation reactions, typically using carboxylic acids or their derivatives and amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups or the ring structures.
Substitution: The furan and pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, acids, bases, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes, receptors, or DNA. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide: can be compared with other cyclopropane-containing compounds, such as cyclopropanecarboxylic acid derivatives and cyclopropane-fused heterocycles.
Furan and pyridine derivatives: Compounds containing furan and pyridine rings, such as furfurylamine and 2-pyridinemethanol, can be considered similar.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropane ring with both furan and pyridine substituents, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(12-6-7-12)17(11-14-5-3-9-19-14)10-13-4-1-2-8-16-13/h1-5,8-9,12H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZXZTGSGUMJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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